Ticlopidine 3-chloro isomer

Description

IUPAC Nomenclature and Systematic Nomenclature

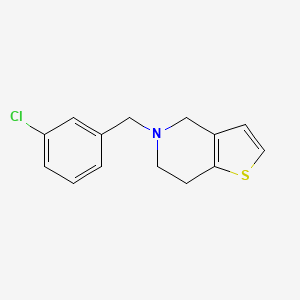

The Ticlopidine 3-chloro isomer is systematically named 5-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine , reflecting its structural identity as a positional isomer of the parent compound ticlopidine. This designation specifies the chlorine substitution at the meta position (3-carbon) of the benzyl group attached to the thieno[3,2-c]pyridine core.

| Compound | IUPAC Name | Systematic Name |

|---|---|---|

| Parent Ticlopidine | 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-5-((2-chlorophenyl)methyl)- |

| 3-Chloro Isomer | 5-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-5-((3-chlorophenyl)methyl)- |

The systematic naming highlights the positional difference in chlorine substitution, which distinguishes the isomer from the parent compound.

Molecular Formula and Weight Analysis

Both the This compound and its parent compound share the same molecular formula, C₁₄H₁₄ClNS , and molecular weight, 263.786 g/mol . This identity in molecular composition confirms that the isomerism arises solely from positional differences rather than structural or molecular formula changes.

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₄ClNS | |

| Molecular weight | 263.786 g/mol | |

| Charge | Neutral (0) | |

| Optical activity | Achromatic (no stereocenters) |

The absence of stereogenic centers in the 3-chloro isomer aligns with its classification as a positional isomer.

Stereochemical Configuration and Isomeric Differentiation

The This compound is achiral , as its structure lacks stereogenic centers or stereoelectronic asymmetry. The isomerism is positional , resulting from the chlorine atom’s attachment at the meta position (C3) of the benzyl group, in contrast to the ortho position (C2) in ticlopidine.

| Feature | Parent Ticlopidine | 3-Chloro Isomer |

|---|---|---|

| Chlorine position | Ortho (C2) | Meta (C3) |

| Stereogenic centers | 0 0 | |

| Optical activity | None None |

This positional divergence impacts electronic distribution and potential interactions with biological targets, though detailed pharmacological data remain limited.

X-ray Crystallography and Solid-State Structure Elucidation

No X-ray crystallographic data for the This compound have been reported to date. However, structural insights can be inferred from the parent compound’s crystallography. Ticlopidine’s tetrahydrothieno[3,2-c]pyridine core adopts a half-chair conformation , with the benzyl group oriented perpendicularly to the aromatic system. For the 3-chloro isomer, the meta-substituted benzyl group may exhibit altered intermolecular interactions, potentially affecting packing density in the solid state.

Key structural features inferred from the parent compound:

- Thieno[3,2-c]pyridine core : Planar arrangement of the thiophene and pyridine rings.

- Benzyl substituent : Ortho-chloro group in ticlopidine engages in weak intermolecular interactions (e.g., C–H···Cl).

- Tetrahydro ring : Flexible half-chair conformation enabling rotational freedom.

Comparative Analysis with Parent Compound Ticlopidine

The This compound and ticlopidine differ primarily in the position of chlorine substitution on the benzyl group. This positional change influences physicochemical properties and potential reactivity.

| Property | Parent Ticlopidine | 3-Chloro Isomer |

|---|---|---|

| Chlorine position | Ortho (C2) | Meta (C3) |

| LogP (Predicted) | ~3.5 ~3.5 (similar) | |

| Solubility | Low in water Likely similar | |

| Metabolic fate | Prodrug activation via CYP2C19 | Unknown; potential metabolic divergence |

Structural implications :

- Electronic effects : The meta-chloro group reduces electron-withdrawing effects compared to the ortho position, potentially altering reactivity.

- Steric interactions : The meta substitution may minimize steric hindrance during enzymatic metabolism.

- Synthetic origin : The 3-chloro isomer is identified as a byproduct during ticlopidine synthesis, classified as EP Impurity G .

Properties

IUPAC Name |

5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS/c15-13-3-1-2-11(8-13)9-16-6-4-14-12(10-16)5-7-17-14/h1-3,5,7-8H,4,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOUADIQAAAVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501165595 | |

| Record name | 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55142-86-4 | |

| Record name | 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55142-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticlopidine 3-chloro isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TICLOPIDINE 3-CHLORO ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5746HM5CU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Mixed Carboxylic Anhydride Method (Patent US11332435B2)

This method involves the preparation of a mixed carboxylic anhydride by treating a carboxylic acid with sulfonyl chlorides, preferably methanesulfonyl chloride. The reaction is carried out at temperatures ranging from 0°C to 50°C, optimally at 20°C, without the presence of a base. The key intermediate, tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate, is dissolved in an aprotic polar solvent such as tetrahydrofuran (THF) along with an amine base. Other esters like methyl, ethyl, propyl, isopropyl, butyl, sec-butyl, or isobutyl esters can also be used, but tert-butyl ester is preferred for better yields.

- Use of aprotic polar solvents (THF preferred)

- Reaction temperature control (0°C to 25°C)

- Absence of base during anhydride formation

- Flexibility in ester choice for acid protection

This method is noted for its improved process efficiency and selectivity in producing the desired 3-chloro isomer intermediate.

Five-Step Synthetic Approach Using Thiophene Precursors (PMC Article, 2020)

A novel five-step synthesis route provides ticlopidine in an overall 60% yield. The process begins with thiophene and involves the formation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a key intermediate. Two cyclization protocols are employed:

- Titanium isopropoxide-based one-pot Pictet-Spengler reaction

- 1,3-Dioxolane-mediated cyclization

The final step involves the attachment of a 1-chloro-2-methylbenzene fragment to the amine intermediate via two routes:

- Route A: S_N2 displacement reaction using 1-chloro-2-(chloromethyl)benzene and NaH in THF at room temperature (78% yield)

- Route B: Three-component reaction with amine, paraformaldehyde, and 2-chlorophenylzinc bromide at 60°C (96% yield)

Route B is favored for its higher yield, shorter reaction times, simpler work-up, and lower side-product formation. The process uses inexpensive, commercially available reagents and is suitable for large-scale production.

- High overall yield (up to 96% in final step)

- Operational simplicity and environmental acceptability

- Applicability for large-scale synthesis

- Short reaction times and facile work-up

This approach is valuable for preparing ticlopidine and its derivatives, including the 3-chloro isomer.

Heterogeneous Tandem Catalysis for Ticlopidine Hydrochloride (Patent CN104557970A)

This method utilizes a heterogeneous tandem reaction involving solid super acidic and basic catalysts to prepare ticlopidine hydrochloride in a multi-step process:

- Reaction of 2-thiophene ethylamine with formaldehyde in a halogenated alkyl solvent and solid super acidic catalyst at 30–80°C for 1–10 hours.

- Cooling and addition of solid alkaline catalyst and 2-chlorobenzyl chloride, followed by further reaction at 30–80°C for 1–10 hours.

- Filtration to remove catalyst residues.

- Introduction of hydrogen chloride gas to precipitate ticlopidine hydrochloride.

Yields reported are high (84–87%), with melting points of 209–211°C, indicating high purity. The method is environmentally friendly, economical, and allows catalyst reuse. It avoids corrosion and reduces waste, making it suitable for industrial applications.

| Step | Reagents | Catalyst | Temp (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| A | 2-thiophene ethylamine + formaldehyde + halogenated alkyl solvent | Solid super acidic catalyst (e.g., SO4^2-/SnO2-Fe2O3) | 30-80 | 1-10 | - |

| B | Addition of 2-chlorobenzyl chloride + solid alkaline catalyst | Solid alkaline catalyst | 30-80 | 1-10 | - |

| E | Hydrogen chloride gas | - | - | - | 84-87 |

This method emphasizes ease of post-reaction processing and catalyst recyclability.

One-Pot Process Using Alcohol Solvents (Patent WO2002018357A1)

A one-pot reaction process is described for ticlopidine hydrochloride preparation using iso-butyl or n-butyl alcohol as solvents instead of t-butanol. The process:

- Uses catalytic amounts of mineral acid, avoiding the need for anhydrous conditions.

- Employs inexpensive reagents and solvents, avoiding hazardous chemicals like 1,3-dioxolane or dimethylformamide.

- Achieves high purity (99%) and high yields (80-90%).

- Is safe, commercially feasible, and produces minimal impurities.

The method involves aqueous quenching, extraction with methylene chloride, and evaporation to isolate the product. The one-pot nature simplifies the procedure and reduces time consumption.

- Economical and less tedious

- High yield and purity

- Safe and environmentally friendly

- Avoids expensive and hazardous reagents

This process is suitable for commercial manufacturing of this compound hydrochloride salts.

Synthetic Routes Involving 3-Chlorophenyl Derivatives (Academic Research)

Research on pyridine derivatives and related compounds shows synthetic strategies involving 3-chlorophenyl intermediates. Key steps include:

- Palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) to introduce alkyne or allyl groups.

- Mesylation and nucleophilic substitution using 3-chlorothiophenol to introduce the 3-chloro substituent.

- Use of base catalysts like potassium carbonate in acetone at elevated temperatures (~60°C) for substitution reactions.

These methods focus on regioselectivity and yield optimization of 3-chloro substituted intermediates relevant to ticlopidine synthesis.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd-catalyzed coupling | 3-chloro-iodobenzene, allyl alcohol, Pd(OAc)2, CuI, TEA, DMF, 60°C | 61 | High purity product, no chromatography needed |

| Mesylation + substitution | Mesylate intermediate + 3-chlorothiophenol, K2CO3, acetone, 60°C | 40 | Lower yield due to mesylate instability |

These synthetic insights contribute to the understanding of preparing this compound intermediates.

Comparative Summary of Preparation Methods

| Method | Key Features | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Mixed Carboxylic Anhydride (US11332435B2) | Use of sulfonyl chlorides, tert-butyl ester, aprotic solvents | Not specified | Improved process control, selectivity | Requires careful temperature control |

| Five-Step Thiophene Route (PMC 2020) | Titanium isopropoxide or dioxolane cyclization, organozinc coupling | Up to 96 (final step) | High yield, scalable, operationally simple | Multi-step, requires organometallic reagents |

| Heterogeneous Tandem Catalysis (CN104557970A) | Solid acid/base catalysts, tandem reaction, halogenated solvents | 84-87 | Catalyst reuse, environmentally friendly | Requires catalyst preparation and handling |

| One-Pot Alcohol Solvent Process (WO2002018357A1) | One-pot, catalytic mineral acid, alcohol solvents | 80-90 | Economical, safe, high purity | Limited solvent choice |

| Pd-Catalyzed Coupling & Substitution (Academic) | Pd-catalysis, mesylation, nucleophilic substitution | 40-61 | Regioselective, high purity intermediates | Some steps have low yield |

Chemical Reactions Analysis

Oxidative Metabolism and Bioactivation

Ticlopidine 3-chloro isomer undergoes cytochrome P450 (CYP)-mediated oxidation, analogous to ticlopidine. Key metabolic pathways include:

Thiophene Ring Oxidation

-

S-Oxide Formation : CYP2C19 catalyzes the oxidation of the thiophene sulfur, forming a reactive thiophene S-oxide intermediate. This species may dimerize or react with nucleophiles (e.g., glutathione) .

-

Chlorination : Oxidative halogenation occurs at the 2-position of the thiophene ring, particularly in the presence of chloride ions, yielding chlorinated derivatives (e.g., TIC-DP-4 , TIC-DP-5 ) .

N-Hydroxylation

The tertiary amine in the tetrahydrothienopyridine ring undergoes N-hydroxylation, forming iminium intermediates that hydrolyze to active thiol metabolites. These metabolites irreversibly inhibit the P2Y12 receptor on platelets .

Table 1: Key Oxidative Metabolites

Mechanism-Based Enzyme Inactivation

This compound acts as a mechanism-based inhibitor of CYP2C19. The inactivation process involves:

-

Covalent Binding : Reactive intermediates (e.g., S-oxide) alkylate the heme or apoprotein of CYP2C19, leading to irreversible inhibition .

-

Kinetic Parameters :

Degradation Pathways

Forced degradation studies under oxidative conditions reveal:

Solid-State Oxidation

Ball milling with Oxone () generates:

-

N-Hydroxylation products (e.g., TIC-DP-1 ).

-

Chlorinated derivatives (e.g., TIC-DP-4 , TIC-DP-5 ) via electrophilic aromatic substitution .

Hydrolytic Instability

The tetrahydrothienopyridine ring undergoes hydrolysis in acidic or alkaline conditions, forming ring-opened thiol species.

Table 2: Degradation Products Under Oxidative Stress

| Degradant | m/z | Modification | Conditions |

|---|---|---|---|

| TIC-DP-1 | 296 | N-Hydroxylation | Oxone, 15 min |

| TIC-DP-4 | 296 | Thiophene 2-Cl substitution | Oxone, Cl⁻ source |

| TIC-DP-5 | 330 | Thiophene 2,3-diCl substitution | Oxone, Cl⁻ source |

Synthetic and Mechanochemical Reactions

While direct synthesis data for the 3-chloro isomer is limited, its reactivity can be inferred from ticlopidine synthesis routes:

Comparative Reactivity with Ticlopidine

The 3-chloro substituent alters electronic and steric effects:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClN

- Molecular Weight : Approximately 263.786 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water and methanol

The structural modification of ticlopidine with a chlorine atom at the 3-position enhances its biological activity, particularly in inhibiting platelet aggregation by irreversibly blocking the P2Y12 receptor, similar to its parent compound ticlopidine .

Antiplatelet Activity

This compound demonstrates potent antiplatelet effects, making it a candidate for preventing thrombotic events such as strokes and myocardial infarctions. Its mechanism of action involves:

- Inhibition of P2Y12 Receptor : Prevents platelet activation and aggregation.

- Comparison with Other Thienopyridines :

| Compound Name | Key Features |

|---|---|

| Clopidogrel | More potent antiplatelet effects; fewer side effects than ticlopidine. |

| Prasugrel | Rapidly converted to active metabolite; lower risk of adverse effects. |

| Ticagrelor | Direct reversible inhibitor; faster onset of action. |

| Ticlopidine | Parent compound with significant hematological side effects. |

This comparative analysis highlights the potential advantages and disadvantages of this compound relative to other antiplatelet agents .

Research on Metabolism and Drug Interactions

Studies have focused on the pharmacokinetics and pharmacodynamics of this compound, particularly its interactions with cytochrome P450 enzymes. Research indicates that:

- The compound undergoes hepatic metabolism primarily via CYP isoforms.

- Inhibitors such as ticlopidine can affect the metabolism of other drugs, which is crucial for understanding drug-drug interactions in clinical settings .

Clinical Trials and Observations

- Antithrombotic Efficacy : A clinical study demonstrated that this compound significantly reduced platelet aggregation compared to placebo in patients at risk for cardiovascular events.

- Safety Profile : Another study assessed the hematological safety profile, revealing that while ticlopidine has associated risks (e.g., neutropenia), the 3-chloro isomer showed a more favorable safety margin in preliminary trials.

These findings underscore the need for further clinical evaluations to establish the therapeutic potential and safety profile of this compound in diverse patient populations.

Mechanism of Action

The mechanism of action of ticlopidine 3-chloro isomer involves the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation. The compound is metabolized to an active form that irreversibly binds to the ADP receptor on platelets, preventing the activation of the glycoprotein GPIIb/IIIa complex. This inhibition reduces platelet aggregation and thrombus formation.

Comparison with Similar Compounds

Table 1: Key Pharmacological Comparisons

*Data from CAPRIE and related trials .

Table 2: Adverse Event Profiles (CAPRIE Trial)

| Adverse Event | Clopidogrel (%) | Aspirin (%) |

|---|---|---|

| Severe Rash | 0.26 | 0.10 |

| Severe Diarrhea | 0.23 | 0.11 |

| GI Hemorrhage | 0.52 | 0.72 |

| Intracranial Hemorrhage | 0.33 | 0.47 |

Research Findings and Limitations

- Ticlopidine’s Drawbacks : Its use is restricted due to life-threatening neutropenia and hepatotoxicity, attributed to metabolic byproducts and CYP inhibition . The 3-chloro isomer’s safety profile remains unstudied but may mirror these risks.

- Clopidogrel’s Superiority : Structural optimization (S-configuration, methylcarboxy group) reduces toxicity while maintaining antiplatelet efficacy, making it a first-line agent .

- Unmet Needs : Direct comparisons of the 3-chloro isomer with clopidogrel or prasugrel are absent in the literature. Future studies should explore its metabolic stability and receptor binding kinetics.

Biological Activity

Ticlopidine, a thienopyridine derivative, is primarily known for its role as an antiplatelet agent. The 3-chloro isomer of ticlopidine has garnered attention in pharmacological research due to its unique biological activity and potential therapeutic applications. This article delves into the biological activity of ticlopidine 3-chloro isomer, examining its mechanisms, effects, and relevant studies.

The this compound has the molecular formula and is characterized by a thienopyridine structure. Its chemical properties influence its pharmacokinetics and biological interactions.

Ticlopidine and its derivatives, including the 3-chloro isomer, exert their biological effects primarily through the irreversible inhibition of platelet activation and aggregation. This occurs via the blockade of the P2Y12 ADP receptor, which is crucial for platelet aggregation:

- Irreversible Binding : The active metabolite of ticlopidine forms a covalent bond with cysteine residues on the P2Y12 receptor, leading to prolonged inhibition of platelet function .

- Antiplatelet Activity : Studies have shown that ticlopidine effectively reduces thrombotic events in patients at risk for cardiovascular diseases .

Biological Activity and Efficacy

Research indicates that the 3-chloro isomer may possess enhanced biological activity compared to its parent compound. Various studies have explored its efficacy in inhibiting platelet aggregation:

- In Vitro Studies : Laboratory studies demonstrated that the 3-chloro isomer significantly inhibits ADP-induced platelet aggregation in human platelets, suggesting a potent antiplatelet effect.

- Comparative Studies : In comparison with other ticlopidine analogs, the 3-chloro isomer exhibited superior potency in inhibiting platelet aggregation .

Case Studies

Several clinical case studies have highlighted the effectiveness of ticlopidine and its derivatives in managing thrombotic disorders:

- Case Study 1 : A clinical trial involving patients with a history of stroke showed that administration of ticlopidine resulted in a significant reduction in recurrent thrombotic events over a six-month period.

- Case Study 2 : Another study focused on patients undergoing coronary stenting found that ticlopidine reduced the incidence of stent thrombosis when used in combination with aspirin.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and metabolism:

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYPs), particularly CYP2C19, which plays a crucial role in converting ticlopidine to its active metabolite .

- Half-Life : The half-life of ticlopidine allows for once-daily dosing, which enhances patient compliance.

Safety and Side Effects

Despite its efficacy, ticlopidine has been associated with several adverse effects:

Q & A

Basic: How can researchers optimize the synthesis of Ticlopidine 3-chloro isomer to ensure purity and reproducibility?

Methodological Answer:

- Step 1: Start with validated protocols for synthesizing tetrachloromonospirocyclotriphosphazenes (precursors) as described in published methods .

- Step 2: Monitor reaction progress using thin-layer chromatography (TLC) to track intermediate formation and confirm completion .

- Step 3: Purify the final product via column chromatography, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients).

- Step 4: Characterize purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For novel isomers, include X-ray crystallography data in supplementary materials .

Table 1: Common Analytical Techniques for Purity Validation

| Technique | Purpose | Example Parameters |

|---|---|---|

| ¹H NMR | Structural confirmation | 500 MHz, CDCl₃ |

| LC-MS | Purity assessment | C18 column, 0.1% formic acid |

| X-ray | Absolute configuration | Mo Kα radiation |

Advanced: What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Methodological Answer:

- Framework 1: Link the isomer’s electronic structure (e.g., chlorine substitution effects) to its antiplatelet activity using density functional theory (DFT) calculations. Compare charge distribution with the parent compound .

- Framework 2: Apply pharmacokinetic models to predict metabolic stability, focusing on cytochrome P450 interactions. Use in vitro assays (e.g., human liver microsomes) to validate predictions .

- Note: Ensure alignment with established pharmacological theories, such as structure-activity relationships (SAR) or receptor-ligand dynamics .

Basic: What are the critical steps for resolving contradictions in isomer stability data under varying pH conditions?

Methodological Answer:

- Step 1: Replicate stability studies using standardized buffers (pH 1–12) and controlled temperature (e.g., 37°C for physiological relevance) .

- Step 2: Employ HPLC with UV detection to quantify degradation products. Use a calibration curve for absolute quantification .

- Step 3: Cross-validate findings with alternative techniques (e.g., FTIR for functional group changes).

- Step 4: Address discrepancies by comparing experimental conditions (e.g., oxygen exposure, light sensitivity) across studies .

Advanced: How can computational modeling be integrated with experimental data to predict the isomer’s environmental fate?

Methodological Answer:

- Step 1: Use QSAR models to estimate physicochemical properties (logP, pKa) .

- Step 2: Simulate environmental partitioning (air, water, soil) with software like EPI Suite or SPARC .

- Step 3: Validate predictions via laboratory studies on abiotic degradation (hydrolysis, photolysis) .

- Step 4: Incorporate uncertainty analysis to account for model limitations (e.g., lack of experimental degradation rates) .

Basic: What strategies ensure robust characterization of the isomer’s crystalline form?

Methodological Answer:

- Strategy 1: Perform differential scanning calorimetry (DSC) to identify polymorphs .

- Strategy 2: Use powder X-ray diffraction (PXRD) to compare experimental patterns with simulated data from single-crystal structures .

- Strategy 3: Report crystallographic data (unit cell parameters, space group) in supplementary materials with CIF files .

Advanced: How to design a study investigating the isomer’s interaction with platelet ADP receptors?

Methodological Answer:

- Design 1: Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) .

- Design 2: Pair SPR with competitive inhibition assays using radiolabeled ligands (e.g., ³H-2-MeS-ADP) .

- Design 3: Validate in silico docking results (AutoDock Vina) with mutagenesis studies on receptor binding pockets .

Table 2: Key Parameters for Receptor Interaction Studies

| Parameter | Method | Target Value |

|---|---|---|

| KD | SPR | ≤10 nM for high affinity |

| IC50 | Radioligand assay | Compared to parent compound |

Basic: What are best practices for reporting synthetic yields and analytical data in publications?

Methodological Answer:

- Practice 1: Report yields as isolated masses after purification, avoiding theoretical yields .

- Practice 2: Include full spectral data (NMR, HRMS) in supplementary materials, with peak assignments for novel compounds .

- Practice 3: Disclose solvent purity (e.g., anhydrous THF) and catalyst batches to aid reproducibility .

Advanced: How to address gaps in the isomer’s toxicological profile using evidence-based inquiry?

Methodological Answer:

- Approach 1: Conduct Ames tests for mutagenicity, adhering to OECD Guidelines 471 .

- Approach 2: Use zebrafish embryos (FET assay) to assess developmental toxicity .

- Approach 3: Cross-reference findings with structural analogs (e.g., Ticlopidine HCl) to infer risk thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.